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GRD081 is characterized as a dual PI3K/mTOR inhibitor [1].

Primary Target: The drug simultaneously targets two key components of a critical cellular signaling

pathway: PI3K (Phosphoinositide 3-Kinase) and mTOR (mechanistic Target of Rapamycin) [1].
Mechanism: By inhibiting both PI3K and mTOR, GRD081 blocks a major pathway that promotes cell

growth, proliferation, and survival. This mechanism is particularly relevant in oncology, as this
pathway is often hyperactive in cancer cells [1] [2]. The following diagram illustrates the core signaling

pathway that GRD081 inhibits.
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Diagram of the PI3K/mTOR signaling pathway and GRD081 inhibition.

Quantitative Toxicity Profile

The subchronic toxicity of GRD081 was evaluated in a 28-day repeated-dose study in Sprague-Dawley rats

and beagle dogs, followed by a 14-day recovery period [1]. The key findings are summarized below.

Table 1: Summary of GRD081 Toxicity Findings (28-day oral administration)

Parameter Sprague-Dawley Rats Beagle Dogs

Dose Levels 2, 5, 10 mg/kg/day 1, 2, 4 mg/kg/day

Mortality Unscheduled mortality at 5 and 10

mg/kg/day

Not specified in abstract
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Parameter Sprague-Dawley Rats Beagle Dogs

Major
Toxicities

Myelosuppression, Immunosuppression,
Hematological toxicity, Moderate liver,

pancreas, and kidney toxicity [1]

Myelosuppression, Immunosuppression,
Hematological toxicity, Moderate liver,

pancreas, and kidney toxicity [1]

Reversibility Most effects were reversible after the

recovery period [1]

Most effects were reversible after the

recovery period [1]

NOAEL < 2 mg/kg/day [1] 1 mg/kg/day [1]

Table 2: Key Study Design Elements

Element Description

Objective To characterize the subchronic toxicity of GRD081 [1]

Species Sprague-Dawley rats, Beagle dogs [1]

Route of Administration Oral [1]

Dosing Duration 28 days, consecutive daily dosing [1]

Recovery Period 14 days [1]

Experimental Protocol Overview

The following diagram and description outline the core methodology used in the key study on GRD081's

subchronic toxicity [1].
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Experimental workflow for the 28-day GRD081 subchronic toxicity study.

The experimental protocol was designed as a standard subchronic toxicity study, central to the drug

development pipeline [1].

Animals and Grouping: The study used two common non-rodent and rodent species—Sprague-
Dawley rats and beagle dogs. Animals were randomly assigned to control and dose groups [1].
Dosing and Monitoring: GRD081 was administered orally at specified doses once daily for 28 days.

Animals were closely monitored for clinical signs of toxicity, changes in body weight, and food
consumption [1].
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Terminal and Recovery Analysis: At the end of the 28-day dosing period, a subset of animals was

euthanized for analysis. A separate group entered a 14-day recovery period without dosing to assess
whether any observed toxic effects were reversible. Analysis included hematology, clinical
chemistry, and histopathological examination of tissues and organs [1].

Interpretation & Research Implications

Target-Related Toxicity: The observed toxicities (myelosuppression, immunosuppression, etc.) are

consistent with the intended pharmacology of inhibiting the PI3K/mTOR pathway, which is crucial for
cell proliferation and survival in rapidly dividing cells like those in the bone marrow and immune

system [1]. This is a common finding for this class of targeted therapies [2].
Dose Selection for Future Studies: The establishment of the No-Observed-Adverse-Effect Level

(NOAEL) in two species is a critical outcome that directly informs the selection of safe starting doses
for subsequent phase I clinical trials [1].

Information Gap: It is important to note that the identified study is from 2013. The status of
GRD081's development beyond the phase I trial consideration mentioned in the paper is not available

from these results.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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